molecular formula C9H17N3 B11735821 N-butyl-1,4-dimethyl-1H-pyrazol-5-amine

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11735821
M. Wt: 167.25 g/mol
InChI Key: IWQIAFNOEDKCNE-UHFFFAOYSA-N
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Description

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a butyl group at the nitrogen atom, and two methyl groups at positions 1 and 4 of the pyrazole ring. The amine group is located at position 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of 4-chloro-3,5-dinitropyrazole with N,N-dimethylformamide at elevated temperatures can yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts such as Amberlyst-70 can enhance the efficiency of the reaction while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-butyl-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-5-6-10-9-8(2)7-11-12(9)3/h7,10H,4-6H2,1-3H3

InChI Key

IWQIAFNOEDKCNE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=NN1C)C

Origin of Product

United States

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